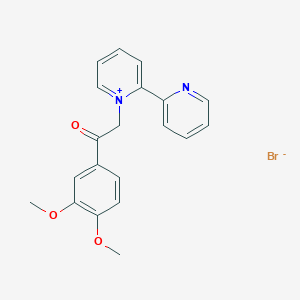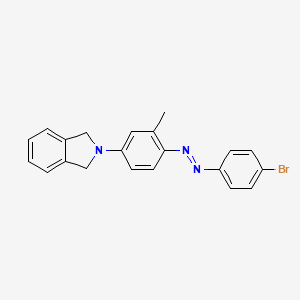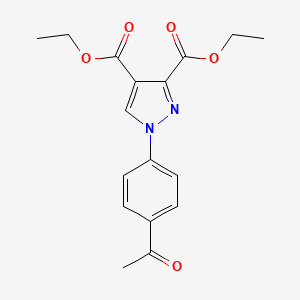
3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5BrFNO3 and a molecular weight of 322.092 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one typically involves multi-step reactions. One common method includes the bromination and nitration of fluorenone derivatives. The reaction conditions often require the use of solvents like toluene, and catalysts such as palladium acetate (Pd(OAc)2) in the presence of ligands like PCy3 (tricyclohexylphosphine) . The reactions are usually carried out under a carbon monoxide atmosphere to facilitate the carbonylative multiple C-C bond formation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: 3-Bromo-7-fluoro-2-amino-9h-fluoren-9-one.
Oxidation: Products vary based on the extent of oxidation and specific conditions used.
Applications De Recherche Scientifique
3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including organic electronics and photonics
Mécanisme D'action
The mechanism of action for 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would be determined by the specific biological or chemical environment in which the compound is applied.
Comparaison Avec Des Composés Similaires
- 3-Bromo-9H-fluoren-9-one
- 7-Fluoro-2-nitro-9H-fluoren-9-one
- 2,7-Dibromo-9-fluorenone
Comparison: 3-Bromo-7-fluoro-2-nitro-9h-fluoren-9-one is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the fluorenone core.
Propriétés
Numéro CAS |
16233-11-7 |
|---|---|
Formule moléculaire |
C13H5BrFNO3 |
Poids moléculaire |
322.09 g/mol |
Nom IUPAC |
3-bromo-7-fluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5BrFNO3/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16(18)19/h1-5H |
Clé InChI |
XMTJWHNAHDTOMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)
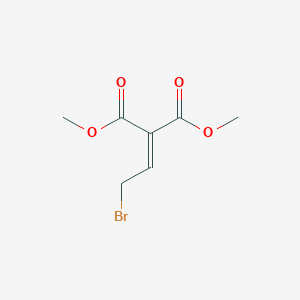

![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)


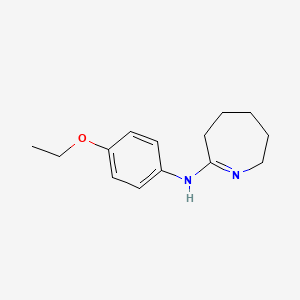
![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
